molecular formula C23H19F3O7 B2673983 methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 227094-73-7

methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2673983
CAS No.: 227094-73-7
M. Wt: 464.393
InChI Key: ISTVTELNTBTNEK-UHFFFAOYSA-N
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Description

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a chromenone derivative featuring a benzodioxin moiety fused to its core structure. The compound is characterized by:

  • Chromen-4-one backbone: A bicyclic system with a ketone group at position 2.
  • Ethyl group at position 6, enhancing lipophilicity. Trifluoromethyl group at position 2, introducing electron-withdrawing effects. Methyl ester-linked acetoxy group at position 7, influencing solubility and hydrolytic stability.

Its CAS number is 227094-73-7, with synonyms including ZINC2436674 and STK857085 .

Properties

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3O7/c1-3-12-8-14-17(10-16(12)32-11-19(27)29-2)33-22(23(24,25)26)20(21(14)28)13-4-5-15-18(9-13)31-7-6-30-15/h4-5,8-10H,3,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTVTELNTBTNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H19F3O5\text{C}_{23}\text{H}_{19}\text{F}_3\text{O}_5

It features a chromene backbone with a trifluoromethyl group and a benzodioxin moiety, which are known to influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing effects, contributing to the compound's ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

Studies have shown that derivatives of chromene compounds can inhibit various enzymes involved in inflammatory and neurodegenerative processes. For instance:

  • Cholinesterases : Compounds similar to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The inhibition constants (IC50) for related compounds range from 5.4 μM to 24.3 μM against AChE and BChE respectively .

3. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar chromene derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play significant roles in inflammatory pathways. In vitro studies indicate moderate inhibition of COX-2 and LOX enzymes, suggesting that this compound may possess anti-inflammatory properties .

Case Studies and Research Findings

Study Biological Activity Findings
Study 1Enzyme InhibitionCompounds showed IC50 values against AChE ranging from 5.4 μM to 24.3 μM .
Study 2Antioxidant PropertiesSimilar compounds exhibited significant free radical scavenging activity .
Study 3Anti-inflammatory EffectsModerate inhibition of COX and LOX enzymes was recorded .

The biological activities of methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-y]oxy}acetate can be attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The presence of electronegative fluorine atoms facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and selectivity.
  • Electron-Withdrawing Effects : The trifluoromethyl group not only increases lipophilicity but also stabilizes reaction intermediates during enzyme catalysis.

Comparison with Similar Compounds

Compound A : Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate

  • Key Differences : Lacks the ethyl (position 6) and trifluoromethyl (position 2) groups present in the target compound.
  • Implications: Reduced lipophilicity (logP) due to absence of ethyl and CF₃. Potentially lower metabolic stability compared to the target compound .

Compound B : Methyl {6-nitro-3-oxo-2-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate

  • Core Structure: Benzoxazinone (oxygen and nitrogen heteroatoms) vs. chromenone (oxygen-only bicyclic system).
  • Substituents : Nitro (position 6) and phenyl (position 2) groups.
  • Benzoxazinone core may alter electronic distribution, affecting binding to biological targets .

Compound C : (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) 2,2,2-trifluoroacetate

  • Core Structure: Tetrahydroisoquinoline fused with benzodioxin.
  • Substituents : 3,4,5-Trimethoxyphenyl and trifluoroacetate.
  • Trifluoroacetate improves membrane permeability compared to non-fluorinated esters .

Functional Group Analysis

Compound Position 2 Position 6 Position 7 Core Structure
Target Compound CF₃ Ethyl Methyl ester-acetoxy Chromenone + benzodioxin
Compound A H H Methyl ester-acetoxy Chromenone + benzodioxin
Compound B Phenyl Nitro Methyl ester-acetoxy Benzoxazinone
Compound C Trifluoroacetate Tetrahydroisoquinoline

Electronic and Steric Effects

  • Trifluoromethyl (CF₃): Strong electron-withdrawing effect stabilizes the chromenone core. Enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Increases hydrophobicity, improving membrane permeability .
  • Benzodioxin vs. Benzoxazinone: Benzodioxin’s oxygen-rich structure may enhance hydrogen bonding, while benzoxazinone’s nitrogen could participate in charge-transfer interactions .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate with high yield and purity?

  • Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

Formation of the chromenone core : Condensation of substituted benzodioxin derivatives with ethyl acetoacetate under acidic conditions.

Functionalization : Introduction of the trifluoromethyl group via radical trifluoromethylation using CF₃I and a Cu(I) catalyst.

Esterification : Reaction with methyl bromoacetate in anhydrous DMF with K₂CO₃ as a base.

  • Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (e.g., THF or DMF), and monitor progress via TLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl and benzodioxin groups). DMSO-d₆ is preferred for resolving aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₁H₁₆F₄O₅; exact mass 424.0934) and detects isotopic patterns for fluorine .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. What structural features influence the compound’s reactivity and stability?

  • Answer:

  • Electron-Withdrawing Groups : The trifluoromethyl group increases electrophilicity at the chromenone C4 position, enhancing susceptibility to nucleophilic attack.
  • Benzodioxin Moiety : Provides steric hindrance, reducing aggregation in solution.
  • Ester Linkage : Hydrolytically sensitive; stability studies in buffers (pH 2–9) show degradation above pH 7, necessitating storage at 4°C in anhydrous conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C.
  • Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement efficacy .

Q. What methodologies address contradictory data in literature regarding the compound’s stability under physiological conditions?

  • Answer:

  • Controlled Degradation Studies : Incubate the compound in simulated physiological buffers (e.g., PBS, DMEM) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Variable Analysis : Test effects of light, oxygen, and pH. For example, anaerobic conditions (N₂ atmosphere) reduce oxidative degradation by 40% compared to aerobic .
  • Statistical Validation : Use triplicate experiments and ANOVA to resolve discrepancies in reported half-lives.

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Answer:

  • Molecular Docking : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Parameterize the compound’s force field (GAFF2) and assign charges (AM1-BCC).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with heme iron.
  • Metabolism Prediction : Employ Schrödinger’s BioLuminate to identify probable oxidation sites (e.g., ethyl or benzodioxin groups) .

Q. What strategies optimize structure-activity relationship (SAR) for enhanced bioactivity?

  • Answer:

  • Substituent Screening : Synthesize analogs with varying substituents (Table 1).
  • Biological Testing : Assess IC₅₀ in target assays (e.g., kinase inhibition).
Substituent PositionModificationBioactivity (IC₅₀, µM)Reference
C2 (Trifluoromethyl)Replace with -CH₃12.5 (vs. 5.8 original)
C6 (Ethyl)Replace with -CF₃28.9 (loss of activity)
  • Key Insight : Trifluoromethyl at C2 is critical for potency; ethyl at C6 balances lipophilicity .

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